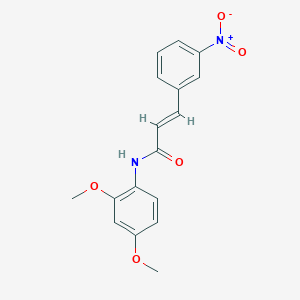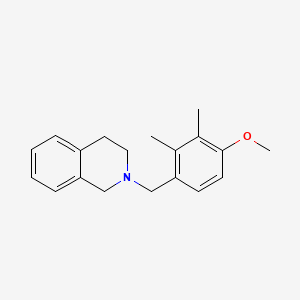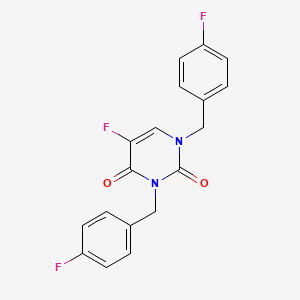
5-fluoro-1,3-bis(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"5-fluoro-1,3-bis(4-fluorobenzyl)-2,4(1H,3H)-pyrimidinedione" is a compound that has garnered attention for its potential antitumor properties and its role in the synthesis of novel pharmaceuticals. The compound and its derivatives have been studied for their chemical synthesis, structural analysis, and biological activity, particularly in oncology research.
Synthesis Analysis
The synthesis of related pyrimidinedione derivatives involves various chemical reactions, including high-pressure liquid chromatography for plasma level determination and gas chromatography-mass fragmentography for specific metabolite analysis. These methods contribute to the understanding of the compound's stability and presence in biological systems (Marunaka & Umeno, 1978).
Molecular Structure Analysis
X-ray diffraction and NMR spectroscopy are critical in determining the molecular structure and confirming the product's identity through its crystal packing and intermolecular interactions. For instance, the synthesis and characterization of "5-methyl-1,3-bis(3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione" provided insights into its orthorhombic crystal structure and the stabilization of its crystal packing through various interactions (Etsè et al., 2020).
Chemical Reactions and Properties
The chemical reactions involving pyrimidinedione derivatives typically aim at enhancing their antitumor activity. Studies have explored the metabolism, antitumor activity, and the synthesis of novel pyrimidine derivatives to identify compounds with significant biological activities against various cancer cell lines (Fujii et al., 1980).
Physical Properties Analysis
The physical properties of pyrimidinedione derivatives, such as solubility, cutoff wavelengths, and mechanical properties, are influenced by their molecular structure. Fluorinated polyimides derived from pyrimidinedione exhibit remarkable solubility and thermal stability, highlighting their potential in high-performance materials (Yang & Hsiao, 2004).
properties
IUPAC Name |
5-fluoro-1,3-bis[(4-fluorophenyl)methyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c19-14-5-1-12(2-6-14)9-22-11-16(21)17(24)23(18(22)25)10-13-3-7-15(20)8-4-13/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVGENADFOBLDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=O)N(C2=O)CC3=CC=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

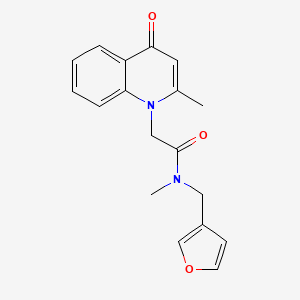
![7-methyl-4-[2-(2-methyl-1,4-oxazepan-4-yl)-2-oxoethyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B5641504.png)
![1-[3-oxo-3-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)propyl]azepan-2-one](/img/structure/B5641517.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B5641520.png)
![3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5641524.png)
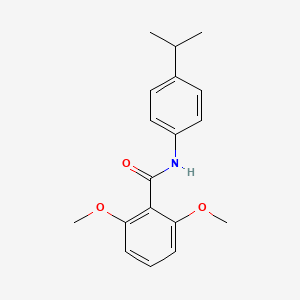
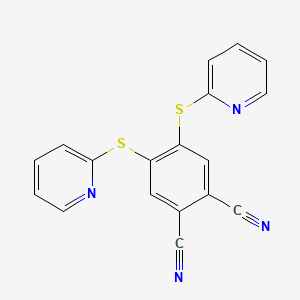
![4-[(4-ethyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol](/img/structure/B5641546.png)
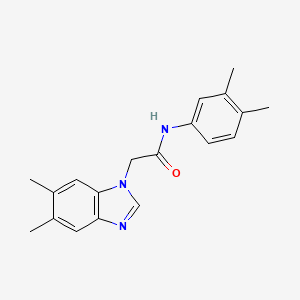
![3-(4-fluorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5641559.png)
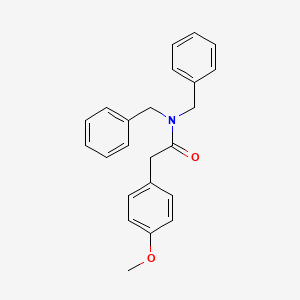
![3-[3-(dimethylamino)-2-propen-1-ylidene]-1,5-dimethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione](/img/structure/B5641571.png)
